

physicochemical properties of 2-Phenoxynicotinonitrile

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Compound of Interest

Compound Name: 2-Phenoxynicotinonitrile

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An In-depth Technical Guide to the Physicochemical Properties of **2-Phenoxynicotinonitrile**

Executive Summary

2-Phenoxynicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with both a phenoxy group and a nitrile moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The phenoxy group imparts lipophilicity and potential for π - π stacking interactions, while the nicotinonitrile backbone is a well-established pharmacophore and a versatile synthetic intermediate. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design, formulation, and synthesis. This guide provides a comprehensive analysis of its molecular structure, thermal properties, solubility, and lipophilicity, supported by established experimental protocols and expert interpretation of the data's relevance to pharmaceutical development.

Molecular and Structural Properties

The foundation of a compound's behavior lies in its structure. **2-Phenoxynicotinonitrile** (CAS No. 14178-15-5) is an aromatic molecule with the chemical formula $C_{12}H_8N_2O$.^{[1][2][3]} Its structure consists of a central pyridine ring, with a phenoxy group (-O-Ph) at the 2-position and a nitrile group (-C \equiv N) at the 3-position.

Chemical Identity and Molecular Characteristics

A summary of the core molecular identifiers and properties for **2-Phenoxynicotinonitrile** is presented below.

Property	Value	Source(s)
CAS Number	14178-15-5	[2] [4] [5]
Molecular Formula	C ₁₂ H ₈ N ₂ O	[1] [2] [3]
Molecular Weight	196.21 g/mol	[1] [3]
IUPAC Name	2-phenoxy pyridine-3-carbonitrile	[2] [3]
Synonyms	2-phenoxy nicotinonitrile, 3-Cyano-2-phenoxy pyridine	[2] [3]
InChI Key	KMQFYNLYTMIJPI-UHFFFAOYSA-N	[1] [2] [3]

Structural Elucidation via Spectroscopy

While a public crystal structure is not available, the molecular structure can be unequivocally confirmed through a combination of spectroscopic techniques.

- Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups. Data available from the NIST WebBook indicates characteristic absorption bands.[\[2\]](#) We expect to see a sharp, strong peak around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Aromatic C-H stretching will appear above 3000 cm⁻¹, while the C-O-C (aryl ether) asymmetric stretch will produce a strong signal in the 1240-1260 cm⁻¹ region.
- Mass Spectrometry (MS):** Electron ionization mass spectrometry would show a prominent molecular ion (M⁺) peak at an m/z ratio of approximately 196.06, corresponding to the monoisotopic mass of the molecule.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** Although experimental spectra are not publicly cataloged, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on extensive databases of similar structures.[\[7\]](#)[\[8\]](#)

- ^1H NMR: The spectrum would be complex, showing eight distinct signals in the aromatic region (~7.0-8.5 ppm). The pyridine ring protons would typically appear at the lower field (higher ppm) end of this region due to the electron-withdrawing effect of the ring nitrogen. The proton at the 6-position of the pyridine ring is expected to be the most downfield-shifted.
- ^{13}C NMR: The spectrum would display 12 unique signals for the 12 carbon atoms, as there is no molecular symmetry. Key predicted shifts include the nitrile carbon (~115-118 ppm), the two carbons attached to the ether oxygen (~155-165 ppm), and the remaining aromatic carbons between ~110-150 ppm.^[9]

Physicochemical Properties: Data and Analysis

The physicochemical profile of a compound dictates its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability.

Thermal and Physical Properties

The thermal properties provide insight into the compound's physical state, stability, and purity.

Property	Value	Type	Source(s)
Melting Point	107-109 °C	Experimental	[4] [5]
Boiling Point	329.2 ± 27.0 °C	Predicted	[4] [5]
Density	1.23 ± 0.1 g/cm ³	Predicted	[4] [5]
Vapor Pressure	0.000181 mmHg at 25°C	Predicted	[1]

Expert Insight: The relatively high melting point of 107-109 °C suggests a stable, crystalline solid state at room temperature, which is advantageous for handling, purification, and formulation. The high predicted boiling point is consistent with a molecule of this molecular weight and aromatic character.

Solubility and Partitioning Behavior

Solubility and lipophilicity are critical determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Property	Value	Type	Source(s)
LogP (octanol/water)	2.746	Predicted (Crippen Method)	[10]
pKa	-0.91 ± 0.22	Predicted	[4] [5]
Water Solubility	log ₁₀ WS (mol/L) = -3.22	Predicted (Crippen Method)	[10]

Interpretation and Implications:

- Lipophilicity (LogP):** A predicted LogP of 2.75 places **2-Phenoxynicotinonitrile** in a favorable range for drug candidates.[\[10\]](#) It is sufficiently lipophilic to facilitate passage across biological membranes, yet not so high as to cause problems with aqueous solubility or metabolic instability. This value is a key predictor of good oral absorption potential.
- Aqueous Solubility:** The predicted water solubility (log₁₀WS = -3.22) translates to approximately 6.03 x 10⁻⁴ mol/L, or ~118 mg/L. This classifies the compound as "slightly soluble" to "sparingly soluble." While this level of solubility may be adequate for many in vitro assays, it could present challenges for developing high-concentration aqueous formulations for intravenous administration. For oral dosage forms, this solubility level is often acceptable.
- Acidity/Basicity (pKa):** The highly negative predicted pKa of -0.91 indicates that the pyridine nitrogen is extremely weakly basic.[\[4\]](#)[\[5\]](#) This is due to the combined electron-withdrawing effects of the adjacent nitrile group and the phenoxy substituent. For all practical purposes in a physiological pH range (1-8), the molecule will exist exclusively as a neutral species. This simplifies ADME modeling, as pH-dependent partitioning effects will be negligible.

Recommended Experimental Protocols

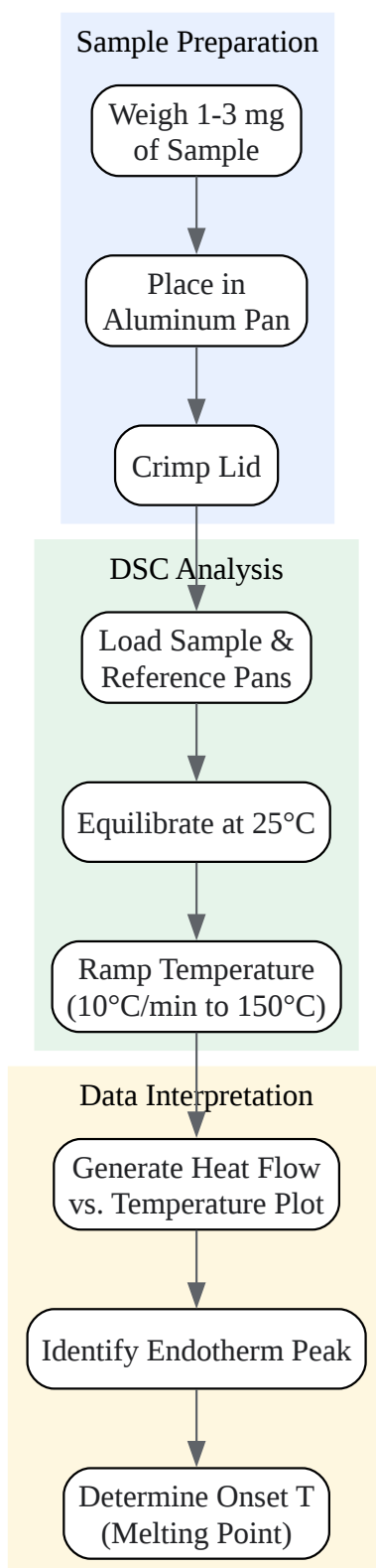
To validate the predicted data and provide a robust characterization, the following standardized experimental protocols are recommended.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is the gold-standard method for determining the melting point and assessing the purity of a crystalline solid.

Methodology:

- **Sample Preparation:** Accurately weigh 1-3 mg of **2-Phenoxynicotinonitrile** into an aluminum DSC pan. Crimp the pan with a lid.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic melting peak. The peak's sharpness can provide a qualitative indication of purity.



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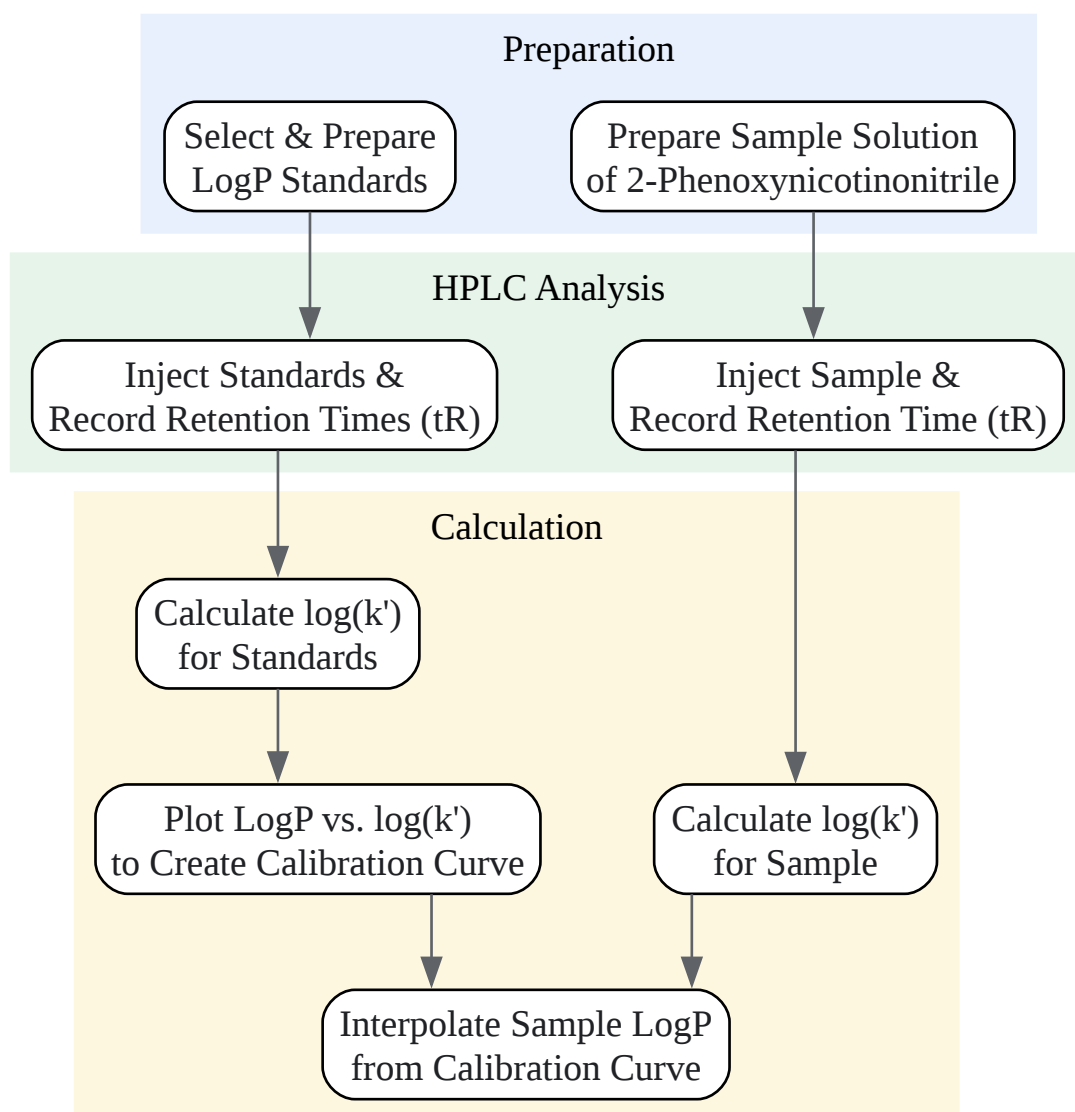
Caption: Workflow for Melting Point Determination by DSC.

Protocol: Determination of LogP via Reverse-Phase HPLC (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating LogP by correlating a compound's retention time with that of known standards.^{[1][5][11]}

Methodology:

- **Standard Selection:** Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected value of 2.75 (e.g., from LogP 1.0 to 4.0).
- **Chromatographic Conditions:**
 - **Column:** C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
 - **Mobile Phase:** Isocratic mixture of methanol and water (e.g., 60:40 v/v), adjusted to a neutral pH to ensure the analyte is in its neutral form.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector at a wavelength where all compounds absorb (e.g., 254 nm).
- **Calibration Curve:** Inject each standard and record its retention time (t_R). Calculate the retention factor, k' , for each standard using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time. Plot the known LogP values versus $\log(k')$.
- **Sample Analysis:** Inject the dissolved **2-Phenoxynicotinonitrile** sample under identical conditions.
- **LogP Calculation:** Calculate the $\log(k')$ for the sample and use the linear regression equation from the calibration curve to determine its LogP value.^[11]



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Caption: Workflow for LogP Determination by RP-HPLC.

Synthesis and Chemical Reactivity

A reliable synthetic route is crucial for accessing the molecule for research and development.

Probable Synthetic Route

The most chemically intuitive and industrially scalable synthesis of **2-Phenoxynicotinonitrile** is via a Nucleophilic Aromatic Substitution (S_NAr) reaction.

Reaction: The reaction involves treating commercially available 2-chloronicotinonitrile with phenol in the presence of a suitable base.

- **Reactants:** 2-chloronicotinonitrile is an excellent electrophile. The chlorine atom at the 2-position is activated towards substitution by the electron-withdrawing effects of both the ring nitrogen and the nitrile group. Phenol is converted to the more nucleophilic phenoxide anion by the base.
- **Base:** A common choice is potassium carbonate (K_2CO_3) or sodium hydride (NaH). K_2CO_3 is often preferred for its lower cost and safer handling.
- **Solvent:** A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal to dissolve the reactants and facilitate the ionic reaction mechanism.
- **Conditions:** The reaction is typically heated (e.g., 80-120 °C) to ensure a reasonable reaction rate.

This method is well-precedented for the synthesis of aryl ethers from activated halo-pyridines. [\[12\]](#)[\[13\]](#)

Conclusion and Future Outlook

2-Phenoxy nicotinonitrile presents a compelling physicochemical profile for applications in drug discovery. Its properties—a crystalline solid state, a LogP value within the "rule of five" guidelines, and predictable neutrality across physiological pH—establish it as a well-behaved scaffold. The predicted aqueous solubility is a key parameter that warrants experimental verification, as it will directly inform formulation strategies. The established protocols outlined in this guide provide a clear pathway for the comprehensive experimental characterization of this promising molecule, paving the way for its exploration in targeted therapeutic programs.

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